3-Amino-1-cyclopropylurea

描述

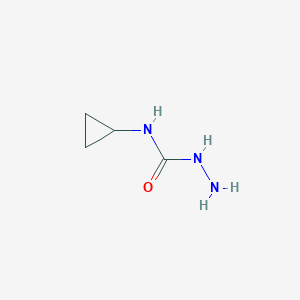

3-Amino-1-cyclopropylurea is an organic compound with the molecular formula C₄H₉N₃O It is characterized by the presence of an amino group attached to a cyclopropyl ring, which is further connected to a urea moiety

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-cyclopropylurea typically involves the reaction of cyclopropyl isocyanate with ammonia or an amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Cyclopropyl isocyanate} + \text{Ammonia} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as:

Raw Material Preparation: Ensuring the purity and availability of cyclopropyl isocyanate and ammonia.

Reaction Control: Maintaining optimal temperature and pressure conditions to facilitate the reaction.

Purification: Using techniques such as crystallization or chromatography to isolate and purify the final product.

化学反应分析

Oxidation Reactions

The amino group and cyclopropane ring participate in oxidation under specific conditions:

-

Amine oxidation : Treatment with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) converts the primary amine to a nitro group or oxidizes the cyclopropane ring. For example, nitric acid-mediated oxidation yields derivatives with hydroxyl or carbonyl functionalities .

-

Cyclopropane ring oxidation : Strong oxidizing agents like fuming HNO₃ in acetic acid induce ring-opening, forming dicarboxylic acids or ketones .

Key conditions :

| Oxidizing Agent | Temperature | Product |

|---|---|---|

| H₂O₂ | 25–50°C | Nitro derivatives |

| KMnO₄ | 80–100°C | Carboxylic acids |

| HNO₃/CH₃COOH | 30–100°C | Hydroxylated intermediates |

Reduction Reactions

The urea moiety and cyclopropane ring undergo reduction:

-

Urea reduction : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) reduces the carbonyl group to a methylene group, yielding 1-cyclopropylguanidine.

-

Catalytic hydrogenation : Palladium on carbon (Pd/C) under high-pressure H₂ (9.65 MPa) selectively reduces unsaturated bonds adjacent to the urea group without affecting the cyclopropane .

Example :

Substitution Reactions

The amino group acts as a nucleophile in alkylation and acylation:

-

N-Alkylation : Reaction with alkyl halides (e.g., CH₃I) in polar solvents (DMF or ethanol) forms N-alkylated derivatives .

-

N-Acylation : Acyl chlorides (e.g., acetyl chloride) yield acylated ureas under basic conditions (e.g., NaOH).

Synthetic utility :

-

Substituted derivatives show enhanced biological activity, as demonstrated in antiproliferative studies .

Hydrolysis

Acidic or basic hydrolysis cleaves the urea bond:

-

Acidic hydrolysis (HCl/H₂O, reflux): Produces cyclopropylamine and CO₂.

-

Basic hydrolysis (NaOH, 60°C): Generates ammonia and cyclopropane carbamate .

Mechanistic pathway :

Cycloaddition and Radical Reactions

The amino group facilitates [3+2]-cycloadditions with electron-deficient alkenes under visible light catalysis (e.g., Eosin Y) . Radical intermediates, formed via photoexcitation, enable stereoselective annulation to construct five-membered heterocycles .

Conditions :

-

Light source: 450 nm LED

-

Catalyst: Eosin Y (2 mol%)

-

Solvent: Acetonitrile, room temperature

Stability and Reaction Optimization

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry:

3-Amino-1-cyclopropylurea is primarily utilized as a building block in organic synthesis. It facilitates the creation of various derivatives and complex molecules through reactions such as oxidation, reduction, and substitution. For instance, it can undergo oxidation to yield oxides or hydroxylated derivatives, while reduction can lead to different amine derivatives.

Synthetic Routes:

The synthesis typically involves reacting cyclopropyl isocyanate with ammonia or an amine under controlled conditions. The general reaction scheme can be represented as follows:

Biological Applications

Antimicrobial Activity:

Research has indicated that this compound exhibits potential antimicrobial properties. It has been investigated for its efficacy against various pathogens, suggesting its application in developing new antibacterial agents .

Anticancer Properties:

The compound has shown promise in anticancer research. Studies have highlighted its ability to inhibit cell proliferation in cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutics. This positions this compound as a candidate for further exploration in cancer therapy.

Medicinal Chemistry

Therapeutic Applications:

In medicinal chemistry, this compound is being explored for its therapeutic potential against diseases associated with abnormal angiogenesis and cellular signaling pathways. Its mechanism of action may involve binding to specific enzymes and receptors, modulating their activity, and influencing cellular processes such as apoptosis and signal transduction .

Case Studies

Anticancer Efficacy:

A study on pyrrole-containing urea derivatives demonstrated that they could inhibit U937 cell proliferation effectively, with IC50 values lower than those of standard treatments like etoposide.

Antimicrobial Activity:

Investigations into urea derivatives have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating potential therapeutic applications in infectious diseases .

作用机制

The mechanism of action of 3-Amino-1-cyclopropylurea involves its interaction with specific molecular targets and pathways. The amino group and the cyclopropyl ring play crucial roles in its reactivity and binding affinity. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular responses.

Altering Cellular Processes: Affecting processes such as cell division, apoptosis, or signal transduction.

相似化合物的比较

3-Amino-1-cyclopropylurea can be compared with other similar compounds, such as:

Cyclopropylurea: Lacks the amino group, resulting in different reactivity and applications.

Aminoalkylureas: Compounds with different alkyl groups attached to the urea moiety, leading to variations in chemical properties and uses.

Cyclopropylamines: Compounds with an amino group attached to a cyclopropyl ring but without the urea moiety, exhibiting distinct biological activities.

Uniqueness: The presence of both the cyclopropyl ring and the urea moiety in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications.

生物活性

3-Amino-1-cyclopropylurea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a unique structural composition that includes an amino group and a cyclopropyl ring, which contribute to its reactivity and biological properties. The general formula can be represented as follows:

This compound serves as a versatile building block for synthesizing more complex organic molecules, making it valuable in both academic research and industrial applications.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways that regulate cellular responses.

- Alteration of Cellular Processes : The compound may affect processes such as apoptosis and cell division, contributing to its anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, including:

- Streptococcus aureus

- Pseudomonas aeruginosa

- Salmonella spp.

In comparative studies, the compound demonstrated bacteriostatic activity comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For instance:

- A study revealed that derivatives of urea compounds, including those similar to this compound, showed significant inhibition of cancer cell proliferation in vitro. Notably, compounds with structural similarities exhibited IC50 values in the low micromolar range against several cancer cell lines .

- The compound's mechanism involves disrupting critical cellular pathways that promote tumor growth and survival, making it a candidate for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

| Structural Feature | Effect on Activity |

|---|---|

| Presence of amino group | Enhances binding affinity to target enzymes |

| Cyclopropyl ring | Modulates steric properties affecting receptor interaction |

| Substitutions on urea | Variations can lead to increased potency or selectivity against specific targets |

Research indicates that modifications to the cyclopropyl moiety can significantly influence the compound's efficacy against microbial and cancerous cells .

Case Studies

Several case studies highlight the biological activities of this compound:

- Antimicrobial Efficacy Study :

- Anticancer Activity Assessment :

属性

IUPAC Name |

1-amino-3-cyclopropylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O/c5-7-4(8)6-3-1-2-3/h3H,1-2,5H2,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMMKVNMNLSGOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094561-77-9 | |

| Record name | 3-amino-1-cyclopropylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。